1,2,5,7-Dithiadiazonan-6-one

Description

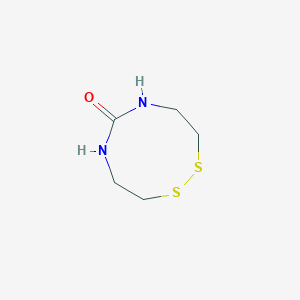

1,2,5,7-Dithiadiazonan-6-one is a nine-membered heterocyclic compound containing two sulfur atoms (dithia), two nitrogen atoms (diazonan), and a ketone group at position 5. The compound’s structure (Figure 1) enables unique interactions with biological systems, particularly in mitigating radiation-induced damage. Its synthesis involves multi-step organic reactions, often requiring specialized reagents and conditions to stabilize the nine-membered ring, which is less common in heterocyclic chemistry compared to smaller rings .

Properties

CAS No. |

60633-87-6 |

|---|---|

Molecular Formula |

C5H10N2OS2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

1,2,5,7-dithiadiazonan-6-one |

InChI |

InChI=1S/C5H10N2OS2/c8-5-6-1-3-9-10-4-2-7-5/h1-4H2,(H2,6,7,8) |

InChI Key |

TWPCWMJSPMUDRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSCCNC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5,7-Dithiadiazonan-6-one can be synthesized through a multi-step process involving the reaction of dithiomethylcyanourea with cystamine in methanol. The reaction mixture is heated at 40°C for 15 minutes, followed by refluxing for 24 hours. The product is then extracted with ethyl acetate and recrystallized from ethanol to obtain a white powder with an 85% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade solvents and reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5,7-Dithiadiazonan-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dithiadiazolium cations.

Reduction: Reduction of dithiadiazolium cations can yield the neutral dithiadiazole radicals.

Substitution: The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Halogens such as chlorine and bromine are commonly used as oxidizing agents.

Reduction: Reducing agents like iodide and thiocyanate are employed to reduce dithiadiazolium cations.

Major Products Formed

Oxidation: Dithiadiazolium cations.

Reduction: Neutral dithiadiazole radicals.

Substitution: Various substituted dithiadiazole derivatives.

Scientific Research Applications

1,2,5,7-Dithiadiazonan-6-one has several scientific research applications:

Medicinal Chemistry: The compound has potential as a radioprotector, protecting normal tissues from the harmful effects of ionizing radiation.

Materials Science: Dithiadiazoles are of interest in molecular electronics due to their ability to form linear chain compounds and exhibit paramagnetic properties.

Mechanism of Action

The mechanism of action of 1,2,5,7-Dithiadiazonan-6-one involves its interaction with biological molecules through its aminothiol derivative, which is released in vivo. This derivative can trap xenobiotic electrophilic intermediates, forming covalent bonds and protecting cells from damage. The compound’s radioprotective effects are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

This section compares 1,2,5,7-Dithiadiazonan-6-one with structurally analogous heterocycles, focusing on ring size , heteroatom composition , synthetic pathways , and biological activity .

Structural Analogues

Key structural analogs include:

1,2,5-Oxadiazines : Six-membered rings containing oxygen and nitrogen atoms (e.g., compounds 6a-e and 7a-d from ).

Other dithiadiazonane derivatives : Variants with substituents at different positions or additional functional groups.

Table 1: Structural Comparison

Stability and Reactivity

The nine-membered ring of this compound confers lower thermal stability compared to six-membered oxadiazines. However, the sulfur atoms enhance its redox activity, making it more suitable for applications requiring electron transfer (e.g., radioprotection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.